molecular formula C22H28N2O3S B2683647 N-benzyl-1-((4-isopropylphenyl)sulfonyl)piperidine-3-carboxamide CAS No. 1794742-14-5

N-benzyl-1-((4-isopropylphenyl)sulfonyl)piperidine-3-carboxamide

Cat. No.: B2683647
CAS No.: 1794742-14-5
M. Wt: 400.54
InChI Key: UDJUGUBEEOAMPJ-UHFFFAOYSA-N
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Description

N-benzyl-1-((4-isopropylphenyl)sulfonyl)piperidine-3-carboxamide: is a complex organic compound characterized by its benzyl group, sulfonyl group, and piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-((4-isopropylphenyl)sulfonyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the benzyl and sulfonyl groups. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for efficiency and yield, ensuring the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic synthesis reactions.

Biology: In biological research, N-benzyl-1-((4-isopropylphenyl)sulfonyl)piperidine-3-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its interactions with biological targets can be explored to develop new therapeutic agents.

Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which N-benzyl-1-((4-isopropylphenyl)sulfonyl)piperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-1-(phenylsulfonyl)piperidine-3-carboxamide

  • N-benzyl-1-(4-methylphenyl)sulfonyl)piperidine-3-carboxamide

  • N-benzyl-1-(4-ethylphenyl)sulfonyl)piperidine-3-carboxamide

Uniqueness: N-benzyl-1-((4-isopropylphenyl)sulfonyl)piperidine-3-carboxamide stands out due to its specific structural features, particularly the presence of the isopropyl group on the phenyl ring. This structural variation can lead to differences in reactivity, binding affinity, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17(2)19-10-12-21(13-11-19)28(26,27)24-14-6-9-20(16-24)22(25)23-15-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJUGUBEEOAMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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